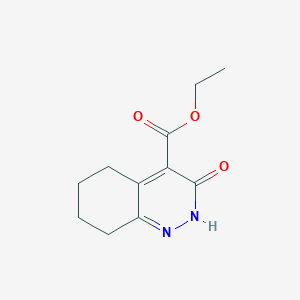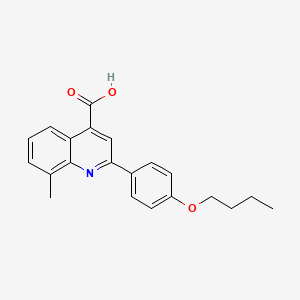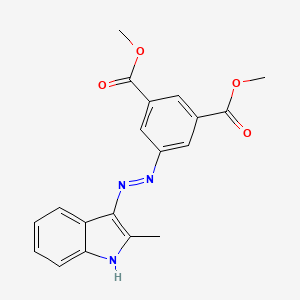
OC=1N=NC=2Ccccc=2C=1C(=O)occ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OC=1N=NC=2Ccccc=2C=1C(=O)occ is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 2,5-dimethoxy-4-bromoamphetamine (DOB) and belongs to the class of phenethylamine hallucinogens.
Mécanisme D'action
The mechanism of action of OC=1N=NC=2Ccccc=2C=1C(=O)occ is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. The activation of this receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other phenethylamine hallucinogens. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, altered sense of time, and synesthesia. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OC=1N=NC=2Ccccc=2C=1C(=O)occ in lab experiments include its ability to induce altered states of consciousness, which can be useful for studying the role of serotonin receptors in the brain. However, the limitations of using this compound include its potential for abuse and its potential to cause adverse effects in humans. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of OC=1N=NC=2Ccccc=2C=1C(=O)occ. One direction is to study its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study the effects of this compound on different serotonin receptor subtypes and their involvement in the regulation of mood, cognition, and behavior. Additionally, more research is needed to understand the long-term effects of this compound on the brain and its potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential for abuse and adverse effects in humans.
Méthodes De Synthèse
The synthesis of OC=1N=NC=2Ccccc=2C=1C(=O)occ involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromo-2,5-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
OC=1N=NC=2Ccccc=2C=1C(=O)occ has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)12-13-10(9)14/h2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZAFSVMCDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)





![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)
![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)